3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with a molecular formula of C23H20N4O3. This compound features a benzamide core linked to an oxazolo[4,5-b]pyridine moiety, which is further substituted with an ethoxy group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the ethoxy and methyl substituents. The final step involves the formation of the benzamide linkage. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would scale up these laboratory procedures, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Medicine: It has potential therapeutic applications due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and oxazolo[4,5-b]pyridine-containing molecules. Compared to these compounds, 3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Examples of similar compounds include:
- 3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)carbamothioylbenzamide
- 3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)carbamoylbenzamide
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-ethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-17-7-4-6-15(13-17)21(26)24-18-10-9-16(12-14(18)2)22-25-20-19(28-22)8-5-11-23-20/h4-13H,3H2,1-2H3,(H,24,26) |
InChI Key |
SPOMUKHCRIRHDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |
Origin of Product |
United States |
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